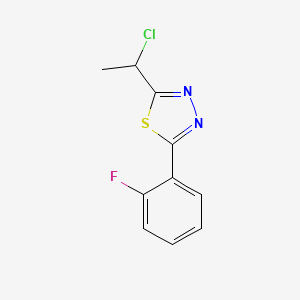

2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2S/c1-6(11)9-13-14-10(15-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNLVZRQAJHPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound, including a chloroethyl group and a fluorophenyl group, contribute to its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClFN2S

- Molecular Weight : 232.7 g/mol

- CAS Number : 1493299-70-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide with appropriate carboxylic acids.

- Introduction of Chloroethyl Group : Alkylation using 1-chloroethane in the presence of a strong base.

- Attachment of Fluorophenyl Group : Nucleophilic aromatic substitution with a fluorobenzene derivative .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. The proposed mechanism involves interference with essential enzymatic processes or cell wall synthesis .

Antifungal Activity

A study highlighted the antifungal efficacy of thiadiazole derivatives against pathogenic fungi. Specifically, compounds with similar structures demonstrated low toxicity to human cells while effectively inhibiting fungal growth. The mechanism likely involves the inhibition of ergosterol biosynthesis by targeting the fungal enzyme 14-α-sterol demethylase .

Anticancer Activity

Thiadiazoles have been explored for their anticancer potential. Various studies have reported that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways or inhibiting DNA synthesis. For instance, certain derivatives have shown IC50 values ranging from 0.20 to 2.58 μM against cancer cell lines .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Inhibits cell wall synthesis |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Antifungal | Low toxicity | Inhibits ergosterol biosynthesis |

| Various thiadiazole derivatives | Anticancer | 0.20 - 2.58 | Induces apoptosis and inhibits DNA synthesis |

Case Studies

Several case studies have documented the biological activity of thiadiazoles:

- Antifungal Efficacy : A study evaluated a series of thiadiazole derivatives for their antifungal properties against clinical isolates resistant to standard treatments. The results indicated that some derivatives exhibited potent antifungal activity while maintaining low cytotoxicity to human cells .

- Anticancer Mechanisms : Another investigation focused on the anticancer properties of thiadiazoles and reported significant inhibition of cancer cell proliferation in vitro. The study utilized various cancer cell lines and identified specific pathways affected by these compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in various therapeutic areas:

- Anticancer Activity : Studies have indicated that derivatives of 1,3,4-thiadiazole exhibit cytotoxicity against several cancer cell lines. The presence of the fluorophenyl group enhances the compound's ability to inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structure allows it to interfere with bacterial cell wall synthesis and enzymatic processes essential for microbial survival .

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Thiadiazole derivatives are often explored for their potential use as pesticides or herbicides due to their biological activity against plant pathogens. The specific structure of this compound may enhance its efficacy in controlling agricultural pests.

Materials Science

The unique chemical properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for the creation of functionalized materials that can be used in electronics or photonics .

Case Study 1: Anticancer Activity

A study conducted on various thiadiazole derivatives demonstrated that those containing electron-withdrawing groups like fluorine exhibited enhanced anticancer properties compared to their non-substituted counterparts. The study focused on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects attributed to the unique structure of the compounds.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of thiadiazoles indicated that compounds similar to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis and metabolic pathways critical for survival .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The chloroethyl moiety serves as a reactive site for nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) reactions. For example:

-

Reaction with Amines/Piperazines :

Under reflux in dry benzene with triethylamine, the chloride can be replaced by nitrogen nucleophiles like piperazine or benzyl piperidine, forming secondary or tertiary amine derivatives (e.g., 4a–i in ).

Example :Yields for analogous reactions range from 70–92% depending on substituents ( , ).

-

Reaction with Thiols :

The chloroethyl group undergoes S-alkylation with thiourea derivatives in alkaline conditions, forming thioether-linked products. For instance, cyclocondensation with thioureas yields aminothiazole derivatives ( , ).

Cyclization and Heterocycle Formation

The 1,3,4-thiadiazole ring participates in cyclocondensation with carbonyl compounds. For example:

-

Schiff Base Formation :

Reaction with indolin-2,3-diones in glacial acetic acid forms Schiff base derivatives (e.g., IIIa–m in ).

Conditions : Reflux in acetic acid with catalytic HCl ( ).

Mechanism :

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic substitution to specific positions:

Thioetherification

Reaction with aryl halides (e.g., bromobenzene) in alkaline media forms thioether derivatives:

Conditions : Sodium ethoxide (NaOEt) in toluene ( ).

Example :

Yields for similar reactions: 70–90% ( ).

Hydrolysis and Elimination

Under basic or aqueous conditions:

-

Hydrolysis of Chloroethyl Group :

Forms 2-(1-hydroxyethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole, though this reaction is less common due to steric hindrance from the thiadiazole ring. -

Dehydrohalogenation :

Strong bases (e.g., KOH) may induce elimination, producing 2-vinyl-5-(2-fluorophenyl)-1,3,4-thiadiazole ( ).

Cross-Coupling Reactions

The 2-fluorophenyl group can participate in Suzuki-Miyaura coupling with arylboronic acids, though this requires palladium catalysts:

Example :

Data Table: Reaction Yields and Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-thiadiazole and oxadiazole derivatives. Key factors include substituent effects, heterocyclic core variations, and biological activity profiles.

Anticancer Activity

1,3,4-Thiadiazoles with aryl/heteroaryl substitutions at position 5 show moderate to potent anticancer activity. For example:

- 2-(3-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST11) demonstrated IC50 values of 10–19.45 µg/mL against breast cancer cells, outperforming podophyllotoxin (3.64 µg/mL) in some assays .

- The target compound’s 2-fluorophenyl group may mimic the bioactive aryl moieties in these analogs, but the lack of an amino linkage (replaced by chloroethyl) could reduce hydrogen-bonding interactions with targets like tubulin or topoisomerases .

Antiviral and Antimicrobial Activity

- L-Methionine-coupled thiadiazoles (e.g., compound 24 with 4-chlorophenylamino) showed selective inhibition of influenza A/H3N2 (EC50 = 4.8 µM) by blocking viral entry .

- Imidazo[2,1-b][1,3,4]thiadiazoles exhibited antitubercular activity against Mycobacterium tuberculosis (MIC: 12.5–25 µg/mL) .

Physicochemical and Structural Properties

- Polymorphism and Solubility: Fluorophenyl-substituted thiadiazoles (e.g., FABT in ) exist in multiple solvatomorphic forms, affecting their dissolution rates and bioavailability. The target compound’s chloroethyl group may reduce polymorphism risks compared to hydroxyl or amino substituents .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Ring

The core 1,3,4-thiadiazole ring is generally synthesized by cyclization reactions involving thiosemicarbazide derivatives and carboxylic acid derivatives or their equivalents. This step is crucial as it establishes the heterocyclic framework containing sulfur and nitrogen atoms.

- Typical reaction: Cyclization of thiosemicarbazide with appropriate carboxylic acids or acid chlorides under acidic or basic conditions to yield the 1,3,4-thiadiazole ring.

- Conditions: Acidic medium (e.g., hydrochloric acid) or basic medium (e.g., sodium hydroxide) with heating to promote ring closure.

- Yield: Generally moderate to high, depending on substrate purity and reaction parameters.

Introduction of the Chloroethyl Group

The chloroethyl substituent at the 2-position of the thiadiazole ring is introduced via alkylation reactions.

- Method: Alkylation of the thiadiazole intermediate with 1-chloroethane or related chloroalkyl reagents.

- Reagents: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the thiadiazole ring, facilitating nucleophilic substitution.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.

- Reaction conditions: Typically conducted under reflux for several hours to ensure complete alkylation.

Attachment of the 2-Fluorophenyl Group

The 5-position of the thiadiazole ring is substituted with a 2-fluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.

- Approach: Reaction of the thiadiazole intermediate with 2-fluorobenzene derivatives.

- Possible methods:

- Nucleophilic aromatic substitution using 2-fluorobromobenzene or 2-fluoroiodobenzene under palladium-catalyzed conditions (e.g., Suzuki coupling).

- Direct electrophilic substitution if the thiadiazole ring is suitably activated.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are commonly employed in coupling reactions.

- Conditions: Reflux in solvents like toluene or dioxane with bases such as potassium carbonate.

Industrial Production Considerations

In industrial synthesis, the above steps are optimized for scalability and environmental compliance.

- Continuous flow reactors may be used to enhance reaction control, yield, and safety.

- Catalyst and solvent selection aims to maximize product purity and minimize hazardous waste.

- Purification: Crystallization and chromatographic techniques ensure high purity of the final compound.

Alternative Synthetic Routes and Related Methods

Research literature also describes the use of the Sommelet reaction and hexamethylenetetramine salts for synthesizing substituted thiadiazoles, which may be adapted for derivatives like 2-(1-chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole.

- Sommelet reaction: Involves the formation of quaternary ammonium salts of benzyl halides with hexamethylenetetramine, followed by acidic hydrolysis to yield aldehyde-functionalized thiadiazoles.

- Application: This method is useful for introducing formyl groups which can be further transformed into other substituents.

- Yields: Moderate (around 40-60%) depending on substrates.

- Reference: Synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives via Sommelet reaction has been reported with detailed spectral characterization.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiadiazole ring formation | Thiosemicarbazide + carboxylic acid derivatives; acidic/basic medium, heat | Formation of 1,3,4-thiadiazole core |

| 2 | Alkylation | 1-Chloroethane + NaH or K2CO3; DMF/DMSO, reflux | Introduction of 1-chloroethyl group |

| 3 | Aromatic substitution/coupling | 2-Fluorobenzene derivative + Pd catalyst; base, reflux | Attachment of 2-fluorophenyl group |

| 4 | Purification | Crystallization, chromatography | Pure this compound |

Research Findings and Analytical Data

- Yields: Reported yields for the key steps range from 50% to 85%, depending on reaction conditions and substrate quality.

- Spectral characterization: Confirmed by IR, NMR, and mass spectrometry, showing characteristic peaks for the thiadiazole ring, chloroethyl group, and fluorophenyl substituent.

- Purity: Achieved through recrystallization and chromatographic methods, essential for applications in pharmaceuticals and material sciences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1-Chloroethyl)-5-(2-fluorophenyl)-1,3,4-thiadiazole, and how can reaction parameters be optimized?

- Answer : The synthesis of thiadiazole derivatives often involves cyclocondensation reactions. For example, thiourea is widely used as a thionating agent to convert oxadiazoles to thiadiazoles under reflux conditions in solvents like tetrahydrofuran (THF) . Optimization includes adjusting stoichiometry (e.g., 2-fold excess thiourea), reaction time (monitored via TLC), and purification via recrystallization (e.g., ethanol as solvent) . For chloroethyl-substituted derivatives, halogenation steps (e.g., using alkyl halides) may be incorporated post-cyclization .

Q. How is the structural integrity of this compound validated?

- Answer : Structural confirmation requires a combination of techniques:

- Spectroscopy : -NMR and -NMR to confirm substituent positions; FT-IR for functional group analysis (e.g., C-Cl, C-F stretches).

- Crystallography : Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., π-stacking in fluorophenyl derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and purity .

Advanced Research Questions

Q. What biological activities are associated with structurally analogous thiadiazole derivatives, and how do substitutions influence efficacy?

- Answer : Thiadiazoles exhibit antiproliferative, antimicrobial, and kinase-inhibitory activities. For instance:

- Anticancer Activity : 2-Amino-1,3,4-thiadiazole derivatives inhibit extracellular signal-regulated kinase (ERK) pathways in non-small lung carcinoma cells, with IC values <10 μM . Fluorophenyl and chloroethyl substituents enhance lipophilicity, improving membrane permeability .

- Antimicrobial Activity : Analogues like 1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine show Gram-positive/Gram-negative inhibition, comparable to ampicillin. Substituent polarity and steric effects critically modulate target binding .

Q. How do fluorophenyl and chloroethyl groups affect photophysical properties such as dual fluorescence?

- Answer : Fluorophenyl derivatives (e.g., FABT) exhibit dual emission due to excited-state intramolecular proton transfer (ESIPT) and aggregation effects. The 2-fluorophenyl group stabilizes tautomeric forms, while chloroethyl substituents influence solvent interactions. Theoretical DFT calculations and solvent-dependent luminescence studies are key to elucidating these mechanisms .

Q. What experimental strategies address contradictions in reported biological data for thiadiazole derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or compound stability. Strategies include:

- Standardized Protocols : Replicate studies across multiple cell lines (e.g., SW707, A549) .

- Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Molecular Docking : Compare binding affinities to targets (e.g., FLT3 kinase) to reconcile structure-activity differences .

Q. How can molecular interactions of this compound with lipid bilayers be characterized?

- Answer : Studies using differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) reveal that thiadiazoles intercalate into lipid bilayers (e.g., DPPC), altering membrane fluidity and phase transitions. Fluorophenyl groups enhance hydrophobic interactions, while chloroethyl moieties may disrupt hydrogen bonding .

Methodological Guidance

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Answer : Tools like SwissADME or AutoDock Vina estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic Sites : CYP450 enzyme interactions predicted via pharmacophore modeling .

- Toxicity : ProTox-II assesses hepatotoxicity risks based on structural alerts .

Q. How are structure-activity relationships (SARs) systematically investigated for thiadiazole derivatives?

- Answer : SAR studies involve:

- Analog Synthesis : Vary substituents (e.g., halogen position, alkyl chain length) .

- Biological Screening : Test against target panels (e.g., kinase inhibitors, antimicrobial assays) .

- Data Correlation : Multivariate analysis links substituent properties (Hammett constants, molar refractivity) to activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.